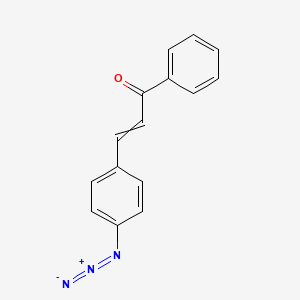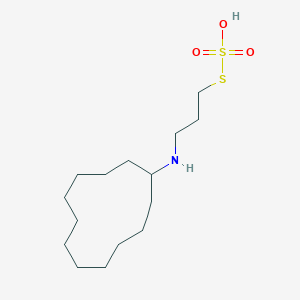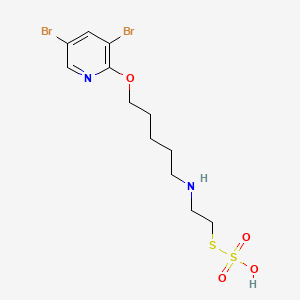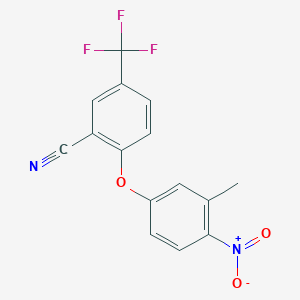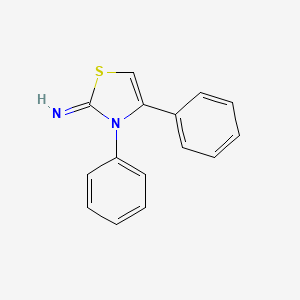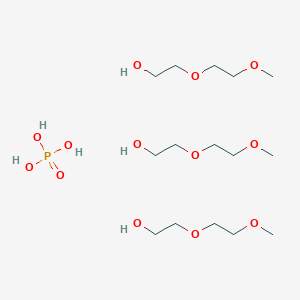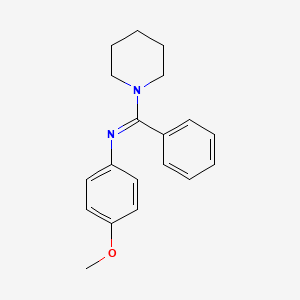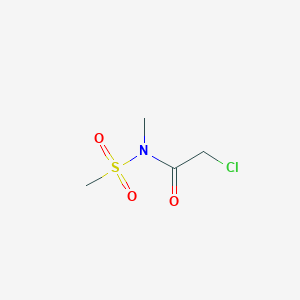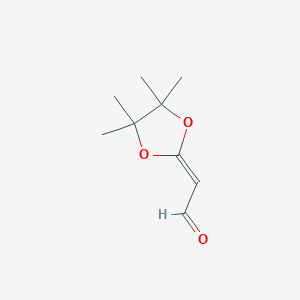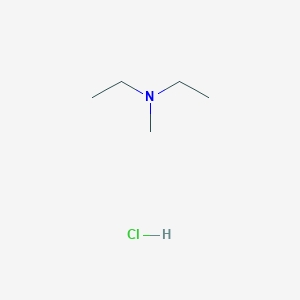
N-ethyl-N-methylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless to light yellow liquid that is highly flammable and corrosive . This compound is commonly used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylethanamine;hydrochloride can be synthesized through several methods:
Reductive Amination: This involves the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation of Secondary Amines: Another method involves the alkylation of N-methylethanamine with ethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: N-ethyl-N-methylethanamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of N-ethyl-N-methylethanamine.
Reduction: Primary amines such as ethylamine and methylamine.
Substitution: Various substituted amines depending on the alkyl or acyl group used.
Applications De Recherche Scientifique
N-ethyl-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-ethyl-N-methylethanamine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amines .
Comparaison Avec Des Composés Similaires
N,N-Dimethylethanamine: Similar in structure but lacks the ethyl group, making it less bulky and potentially less reactive.
N,N-Diethylethanamine: Contains two ethyl groups, making it more sterically hindered and less nucleophilic compared to N-ethyl-N-methylethanamine.
N-Methylethanamine: A primary amine with only one methyl group, leading to different reactivity and physical properties.
Uniqueness: N-ethyl-N-methylethanamine;hydrochloride is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
51211-54-2 |
|---|---|
Formule moléculaire |
C5H14ClN |
Poids moléculaire |
123.62 g/mol |
Nom IUPAC |
N-ethyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6(3)5-2;/h4-5H2,1-3H3;1H |
Clé InChI |
JXHZVHFODJSANQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)


